

CHRG01: A Novel Antimicrobial Peptide with Mast Cell-Modulating Properties

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CHRG01 is a synthetic, 14-amino acid biologically active peptide derived from the C-terminus of human β -defensin 3 (hBD3).[1][2] In this derivative, all cysteine residues have been strategically replaced with serine, a modification that eliminates the formation of disulfide bonds.[1][3] This alteration results in a peptide with a random coil structure in solution that retains potent, electrostatic-dependent antimicrobial properties.[1][3] **CHRG01** has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, positioning it as a promising candidate for the development of new antimicrobial therapies.[4] Its mechanism of action involves the permeabilization of bacterial outer membranes through pore formation.[3][5]

Beyond its direct antimicrobial effects, **CHRG01** exhibits unique immunomodulatory functions, specifically through the activation of human mast cells.[2] This activity is mediated by the Masrelated gene-X2 (MrgX2), a G protein-coupled receptor (GPCR).[2] A significant feature of this interaction is its resistance to inhibition by bacterial lipopolysaccharide (LPS), suggesting a potential therapeutic advantage in the context of Gram-negative bacterial infections.[2] This technical guide provides a comprehensive overview of the biological function and signaling pathways of **CHRG01**, supported by available quantitative data and detailed experimental methodologies.



Biological Function: Antimicrobial Activity

CHRG01 displays potent antimicrobial activity against a variety of bacteria. Its efficacy is attributed to its ability to disrupt bacterial membranes.

Quantitative Antimicrobial Activity of CHRG01

| Bacterial Species | Metric | Value | Reference |
|--------------------------|--------|-------------|-----------|
| Various Bacteria | LD90 | 1 - 6 μg/ml | [2] |

LD90: Concentration of the peptide at which 90% of bacteria are killed.

Signaling Pathways: Mast Cell Activation via MrgX2

A key aspect of **CHRG01**'s biological activity is its ability to induce degranulation and calcium mobilization in human mast cells through the MrgX2 receptor.[2] This signaling cascade is initiated by the binding of **CHRG01** to MrgX2, a process that is notably unaffected by the presence of LPS.[2]

CHRG01-Induced Mast Cell Activation Pathway



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Caption: Signaling pathway of **CHRG01**-induced mast cell activation via the MrgX2 receptor.

Experimental Protocols Assessment of Antimicrobial Activity

The antimicrobial efficacy of **CHRG01** is commonly determined using the broth microdilution method to establish the concentration at which 90% of bacteria are killed (LD90).[2][4]

Protocol: Broth Microdilution Assay



- Prepare a serial dilution of **CHRG01** in a suitable broth medium in a 96-well microtiter plate.
- Inoculate each well with a standardized suspension of the target bacterium.
- Incubate the plate under appropriate conditions for bacterial growth (e.g., 16-20 hours at 37°C).
- Assess bacterial growth, typically by measuring the optical density at 600 nm.
- The LD90 is determined as the lowest concentration of CHRG01 that inhibits 90% of the bacterial growth compared to the control.

Mast Cell Activation Assays

The functional effects of **CHRG01** on mast cells are evaluated through calcium mobilization and degranulation assays.[2]

Protocol: Calcium Mobilization Assay

- Culture human mast cells (e.g., LAD2 cell line) or RBL-2H3 cells stably expressing human MrgX2.[2][6]
- Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Indo-1 AM).
- Stimulate the cells with varying concentrations of CHRG01.
- Measure the change in intracellular calcium concentration using a fluorometer or a fluorescence microscope.

Protocol: Degranulation Assay (β-hexosaminidase Release)

- Culture mast cells as described above.
- Stimulate the cells with different concentrations of **CHRG01**.
- Centrifuge the cell suspension to pellet the cells.
- Collect the supernatant and lyse the cell pellet.

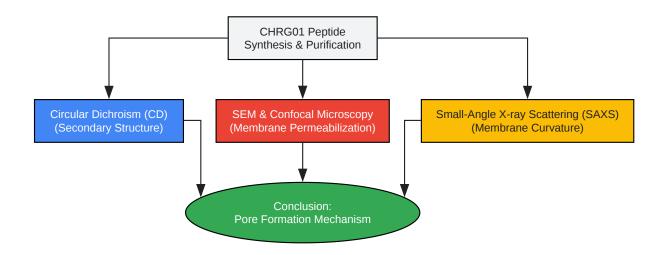


- Measure the activity of β-hexosaminidase, a granular enzyme released upon degranulation, in both the supernatant and the cell lysate using a colorimetric substrate.
- Calculate the percentage of degranulation as the ratio of the enzyme activity in the supernatant to the total enzyme activity (supernatant + lysate).

Biophysical Characterization of CHRG01's Mechanism of Action

Several biophysical techniques have been employed to elucidate the mechanism by which **CHRG01** disrupts bacterial membranes.[3]

Experimental Workflow for Biophysical Characterization



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Caption: Workflow for the biophysical characterization of **CHRG01**'s mechanism of action.

- Circular Dichroism (CD): This technique is used to analyze the secondary structure of
 CHRG01 in solution and upon interaction with lipid membranes.[3]
- Scanning Electron Microscopy (SEM) and Confocal Microscopy: These imaging techniques
 provide visual evidence of membrane disruption and pore formation in bacteria treated with
 CHRG01.[3]



 Small-Angle X-ray Scattering (SAXS): SAXS studies are employed to investigate the changes in membrane curvature induced by CHRG01, which are indicative of pore formation.[3]

Conclusion and Future Directions

CHRG01 is a promising antimicrobial peptide with a dual mechanism of action: direct bacterial killing through membrane disruption and immunomodulation via mast cell activation. Its resistance to LPS inhibition makes it a particularly attractive candidate for further development as a therapeutic agent for bacterial infections. Future research should focus on in vivo efficacy studies, a more detailed characterization of the downstream signaling events following MrgX2 activation, and the potential for synergistic effects with conventional antibiotics. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of **CHRG01**.

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